1-Benzyl-1'-propyl-4,4'-bipyridin-1-ium dibromide
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Overview
Description
1-Benzyl-1’-propyl-4,4’-bipyridin-1-ium dibromide is a bipyridinium salt, known for its unique electrochemical properties. Bipyridinium compounds, often referred to as viologens, are widely studied for their redox behavior and applications in various fields such as electrochromic devices, molecular machines, and redox-flow batteries .
Preparation Methods
The synthesis of 1-Benzyl-1’-propyl-4,4’-bipyridin-1-ium dibromide typically involves the N-alkylation of 4,4’-bipyridine with benzyl and propyl halides. The reaction is carried out in anhydrous solvents such as dimethylformamide (DMF) or acetonitrile, using a base like potassium carbonate to facilitate the reaction. The product is then purified by recrystallization from suitable solvents .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
1-Benzyl-1’-propyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, primarily involving redox processes. The compound can be reduced and oxidized reversibly, making it suitable for applications in redox flow batteries and electrochromic devices .
Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents such as ferric chloride. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Benzyl-1’-propyl-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Chemistry: Used as a redox-active compound in the study of electron transfer processes and electrochemical properties
Biology: Investigated for its potential use in biological systems as a redox mediator and in the development of biosensors
Medicine: Explored for its potential therapeutic applications, particularly in the field of photodynamic therapy and as a component in drug delivery systems
Industry: Utilized in the development of electrochromic devices, molecular machines, and redox-flow batteries
Mechanism of Action
The mechanism of action of 1-Benzyl-1’-propyl-4,4’-bipyridin-1-ium dibromide involves its redox properties. The compound can undergo one- and two-electron reductions, leading to significant changes in its electronic absorption spectra. These redox processes are harnessed in various applications, such as electrochromic devices where the color change is utilized .
The molecular targets and pathways involved include the interaction with electron-rich and electron-deficient species, facilitating electron transfer processes. The compound’s ability to undergo reversible redox reactions makes it a valuable tool in studying and manipulating redox processes in various systems .
Comparison with Similar Compounds
1-Benzyl-1’-propyl-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium compounds, such as:
1,1’-Dibenzyl-4,4’-bipyridinium dibromide: Similar in structure but with two benzyl groups instead of one benzyl and one propyl group.
4,4’-Bipyridinium derivatives: These compounds vary in their alkyl substituents and exhibit different redox properties and applications
Properties
CAS No. |
73645-30-4 |
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Molecular Formula |
C20H22Br2N2 |
Molecular Weight |
450.2 g/mol |
IUPAC Name |
1-benzyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C20H22N2.2BrH/c1-2-12-21-13-8-19(9-14-21)20-10-15-22(16-11-20)17-18-6-4-3-5-7-18;;/h3-11,13-16H,2,12,17H2,1H3;2*1H/q+2;;/p-2 |
InChI Key |
HOFNJRUTHHXVRG-UHFFFAOYSA-L |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=CC=CC=C3.[Br-].[Br-] |
Origin of Product |
United States |
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